(R)-SLV 319 - 656827-86-0

(R)-SLV 319

Catalog Number: EVT-254696
CAS Number: 656827-86-0
Molecular Formula: C23H20Cl2N4O2S
Molecular Weight: 487.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Central cannabinoid (CB1) receptor antagonists may have potential in the treatment of a number of diseases such as neuroinflammatory disorders, cognitive disorders, septic shock, obesity, psychosis, addiction, and gastrointestinal disorders. (R)-SLV 319 is the inactive enantiomer of SLV 319 with 100-fold less affinity for the CB1 receptor. SLV 319 is a potent and selective CB1 receptor antagonist with Ki values of 7.8 and 7,943 nM for CB1 and peripheral cannabinoid (CB2) receptors, respectively. SLV 319 is less lipophilic (log P = 5.1) and therefore more water soluble than other known CB1 receptor ligands.

Source and Classification

(R)-SLV 319, also known by its chemical name (R)-3-(4-chlorophenyl)-N-methyl-N'-(4-chlorophenylsulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamidine, is derived from modifications of existing cannabinoid receptor antagonists. It has been classified primarily as a CB1 receptor antagonist, with research indicating its selective action compared to other cannabinoid receptors such as CB2. The compound's CAS number is 656827-86-0, and it has been documented in several pharmacological studies .

Synthesis Analysis

The synthesis of (R)-SLV 319 involves several key steps that utilize standard organic chemistry techniques. The synthetic pathway typically includes:

  1. Formation of the Pyrazole Ring: The initial step often involves the reaction of appropriate aryl hydrazines with carbonyl compounds to form the pyrazole core.
  2. Introduction of Functional Groups: Subsequent steps introduce various functional groups, including sulfonyl and chlorophenyl moieties, through electrophilic aromatic substitution or nucleophilic addition reactions.
  3. Resolution of Enantiomers: Given that (R)-SLV 319 is an enantiomer, resolution techniques such as chiral chromatography or selective crystallization may be employed to isolate the desired enantiomer from racemic mixtures.

Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yields and ensuring the purity of the final product .

Molecular Structure Analysis

The molecular structure of (R)-SLV 319 features a complex arrangement that includes:

  • A pyrazole ring which serves as the central scaffold.
  • Chlorophenyl groups that enhance lipophilicity and receptor binding affinity.
  • A sulfonamide moiety, which plays a crucial role in modulating interactions with the CB1 receptor.

The three-dimensional conformation of (R)-SLV 319 has been analyzed using computational methods, revealing insights into its binding orientation within the CB1 receptor's active site. Molecular modeling studies suggest that specific interactions between functional groups and amino acid residues in the receptor contribute significantly to its antagonistic activity .

Chemical Reactions Analysis

(R)-SLV 319 participates in various chemical reactions typical for cannabinoid receptor antagonists:

  1. Receptor Binding: The primary reaction involves binding to the CB1 receptor, where it competes with endogenous cannabinoids like anandamide.
  2. Metabolic Reactions: In vivo studies indicate that (R)-SLV 319 undergoes metabolic transformations primarily in the liver, involving cytochrome P450 enzymes which facilitate hydroxylation and conjugation reactions.
  3. Structural Modifications: Chemical modifications can lead to derivatives with altered pharmacological profiles, allowing for structure-activity relationship studies to optimize efficacy and selectivity .
Mechanism of Action

The mechanism of action for (R)-SLV 319 involves:

  • Antagonism at CB1 Receptors: By binding to the CB1 receptor without activating it, (R)-SLV 319 blocks the effects of endogenous cannabinoids. This antagonistic action can lead to reduced signaling through G protein-coupled pathways associated with appetite regulation, pain modulation, and neuroprotection.
  • Biased Signaling: Research indicates that (R)-SLV 319 may exhibit biased signaling properties where it selectively influences certain downstream pathways over others, potentially leading to therapeutic benefits without some adverse effects commonly associated with broad-spectrum cannabinoid antagonists .
Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-SLV 319 include:

  • Molecular Weight: Approximately 395.87 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stability studies indicate that (R)-SLV 319 remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to assess purity and confirm identity .

Applications

(R)-SLV 319 has several potential scientific applications:

  1. Research Tool: As a selective CB1 antagonist, it serves as a valuable tool for studying the endocannabinoid system's role in various physiological processes.
  2. Therapeutic Potential: Investigations into its use for treating conditions like obesity, addiction, anxiety disorders, and pain management are ongoing.
  3. Drug Development: Its structural characteristics make it a candidate for further development into more potent or selective cannabinoid receptor modulators .
Introduction to (R)-SLV-319 in Cannabinoid Receptor Pharmacology

Role of Cannabinoid Receptor Type 1 (CB1R) in Metabolic and Neuromodulatory Pathways

CB1R, encoded by the CNR1 gene, is a Gi/o-protein-coupled receptor (GPCR) abundantly expressed in the central nervous system (CNS) (e.g., hippocampus, cortex, cerebellum) and peripheral tissues (e.g., liver, adipose tissue, skeletal muscle, intestines) [3] [4]. It regulates diverse physiological processes:

  • Metabolic Homeostasis: Modulates de novo lipogenesis, insulin sensitivity, glucose uptake, and energy balance. Genetic CB1R knockdown reverses obesity-related insulin resistance and dyslipidemia in preclinical models [3] [10].
  • Neuromodulation: Mediates retrograde synaptic signaling via endocannabinoids (e.g., anandamide, 2-AG), influencing cognition, reward pathways, and appetite [4] [7].
  • Gastrointestinal Function: Gut epithelial CB1R activation increases intestinal permeability ("leaky gut") via ERK1/2-mediated tight junction disruption, exacerbating metabolic endotoxemia [10].

CB1R’s dual central/peripheral roles make it a high-value target for metabolic disorders, though CNS exposure introduces psychiatric risks [3] [7].

Historical Context of CB1R Antagonists: From Rimonabant to Peripherally Restricted Agents

First-generation CB1R antagonists (e.g., rimonabant, taranabant) demonstrated efficacy in weight reduction and metabolic improvement but were discontinued due to CNS-linked adverse effects (e.g., anxiety, depression) [5] [9]. Ibipinabant (SLV-319), a potent 3,4-diarylpyrazoline-based CB1R inverse agonist (Ki = 7.8 nM for CB1R; 7943 nM for CB2R), emerged as a successor but retained significant brain penetration [6] [8] [9]. Subsequent strategies focused on peripherally restricted (PR) antagonists:

  • Structural Modifications: Adding polar groups (e.g., sulfonamides) to reduce blood-brain barrier (BBB) permeability. Examples include JD-5037 (derived from ibipinabant) and MRI-1891 (monlunabant) [5] [7] [10].
  • Therapeutic Validation: PR agents like MRI-1891 improved glucose tolerance and reduced hepatic steatosis in rodents without CNS liabilities [7] [10].

Table 1: Evolution of CB1R Antagonists

CompoundStructural ClassCB1R Ki (nM)Brain PenetrationStatus
RimonabantPyrazole5.6HighWithdrawn (2008)
Ibipinabant (SLV-319)3,4-Diarylpyrazoline7.8ModeratePreclinical research
JD-5037PR-modified pyrazoline0.86LowPreclinical
MRI-1891PR tetrahydropyridazine1.2NegligiblePhase 2 clinical

Rationale for Developing Enantiomer-Specific CB1R Antagonists

SLV-319 exists as enantiomeric pairs: (S)-SLV-319 (eutomer) and (R)-SLV-319 (distomer). Key distinctions include:

  • Affinity Differential: (S)-SLV-319 exhibits ~100-fold greater CB1R affinity (Ki = 7.8 nM) than (R)-SLV-319 (Ki = 894 nM) [1] [6] [8].
  • Metabolic Contributions: (R)-SLV-319 lacks significant CB1R affinity but may directly modulate SUR1 KATP channels, influencing insulin secretion independently of CB1R [6].
  • Tool Compound Utility: (R)-SLV-319 serves as a negative control to isolate peripheral vs. central CB1R effects. Studies confirm it does not reverse CB1R agonist-induced GI motility inhibition (a CNS-mediated effect) but improves insulinemia in Zucker rats at 10 mg/kg [6] [10].
  • Structural Insights: Cryo-EM studies show that (R)-enantiomers occupy CB1R’s hydrophobic orthosteric pocket with distinct orientations due to chiral center interactions with residues like Val196/Trp279, explaining reduced efficacy [7].

Table 2: Chiral Properties of SLV-319 Enantiomers

Property(S)-SLV-319(R)-SLV-319
CB1R Ki7.8 nM894 nM
CB2R Ki7,943 nM>10,000 nM
Lipophilicity (ClogP)5.95.4
RolePotent inverse agonistWeak CB1R binder

The enantioselective optimization of SLV-319 underscores the importance of chirality in refining receptor engagement and avoiding off-target effects, guiding next-generation PR agents [7] [9].

Properties

CAS Number

656827-86-0

Product Name

(R)-SLV 319

IUPAC Name

(4R)-5-(4-chlorophenyl)-N-(4-chlorophenyl)sulfonyl-N'-methyl-4-phenyl-3,4-dihydropyrazole-2-carboximidamide

Molecular Formula

C23H20Cl2N4O2S

Molecular Weight

487.4 g/mol

InChI

InChI=1S/C23H20Cl2N4O2S/c1-26-23(28-32(30,31)20-13-11-19(25)12-14-20)29-15-21(16-5-3-2-4-6-16)22(27-29)17-7-9-18(24)10-8-17/h2-14,21H,15H2,1H3,(H,26,28)/t21-/m0/s1

InChI Key

AXJQVVLKUYCICH-NRFANRHFSA-N

SMILES

CN=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Synonyms

3-(4-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]-4,5-dihydro-N'-methyl-4R-phenyl-1H-pyrazole-1-carboximidamide

Canonical SMILES

CN=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Isomeric SMILES

CN=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2C[C@H](C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.